Quinoline-2-carbonitrile
Quinoline-2-carbonitrile
Mechanism of the photoinduced substitution reaction of 2-quinolinecarbonitrile in alcohols or ethers has been reported. Photoinitiated dimerization of 2-quinolinecarbonitrile in HCl-acidified 2-propanol/water has been investigated at 77K and 331K. Benzophenone-sensitization of 2-quinolinecarbonitrile has been reported to yield triazapentaphene.
Brand Name:
Vulcanchem
CAS No.:
1436-43-7
VCID:
VC20981818
InChI:
InChI=1S/C10H6N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H
SMILES:
C1=CC=C2C(=C1)C=CC(=N2)C#N
Molecular Formula:
C10H6N2
Molecular Weight:
154.17 g/mol
Quinoline-2-carbonitrile
CAS No.: 1436-43-7
Cat. No.: VC20981818
Molecular Formula: C10H6N2
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Mechanism of the photoinduced substitution reaction of 2-quinolinecarbonitrile in alcohols or ethers has been reported. Photoinitiated dimerization of 2-quinolinecarbonitrile in HCl-acidified 2-propanol/water has been investigated at 77K and 331K. Benzophenone-sensitization of 2-quinolinecarbonitrile has been reported to yield triazapentaphene. |
|---|---|
| CAS No. | 1436-43-7 |
| Molecular Formula | C10H6N2 |
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | quinoline-2-carbonitrile |
| Standard InChI | InChI=1S/C10H6N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H |
| Standard InChI Key | WDXARTMCIRVMAE-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC(=N2)C#N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C#N |
| Melting Point | 95.0 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator